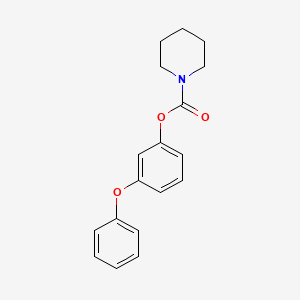

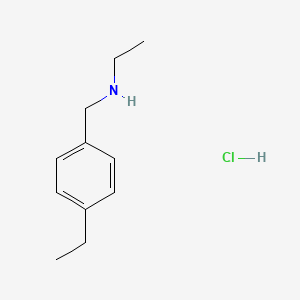

![molecular formula C18H15N5O4S B2742728 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034532-77-7](/img/structure/B2742728.png)

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.

BenchChem offers high-quality 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

The compound exhibits intriguing reactivity due to its ability to undergo nitrogen-mediated hydrogen atom transfer. Researchers have developed a region-selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one, resulting in the formation of 3-substituted isoindolinones. These isoindolinones are essential structural motifs found in various biologically active molecules and natural products. Notably, the switch from nickel-catalyzed reactions (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photo-catalysis led to distinct reactivity, where photo-induced deazolene followed by nitrogen-mediated hydrogen atom transfer exclusively produced 3-substituted isoindolinones. This photocatalytic process is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. The practical utility of this process has been highlighted through gram-scale synthesis and post-synthetic amidation. Experimental and computational mechanistic studies have shed light on the unique product selectivity .

Anti-Alzheimer Agents

While the compound’s primary focus lies in its synthetic applications, it’s worth noting that derivatives of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide have been investigated as potential anti-Alzheimer agents. Researchers have designed, synthesized, and evaluated these derivatives in vitro. Molecular modeling and molecular dynamics studies have contributed to understanding their interactions with relevant biological targets. Although this application is still in the early stages, it highlights the compound’s versatility and potential in medicinal chemistry .

Energetic Materials

Another avenue of exploration involves the synthesis of energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. Researchers have effectively synthesized two series of these materials using monosubstituted tetrazine or tetrazine-based fused rings as starting points. These compounds exhibit promising properties related to energy release and stability, making them relevant for applications in propellants, explosives, and pyrotechnics. Further studies are ongoing to optimize their performance and safety profiles .

Supramolecular Chemistry

The compound’s unique structure may allow for interesting supramolecular interactions. Researchers could explore its self-assembly behavior, host-guest interactions, or crystal engineering applications.

Eigenschaften

IUPAC Name |

6-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c24-16(10-1-2-12-14(9-10)27-18(26)19-12)22-6-3-11(4-7-22)23-17(25)15-13(20-21-23)5-8-28-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIBIMFPCZQBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

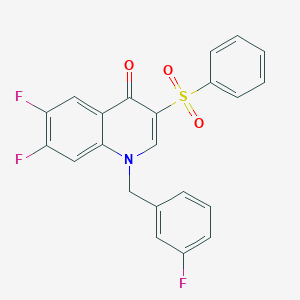

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

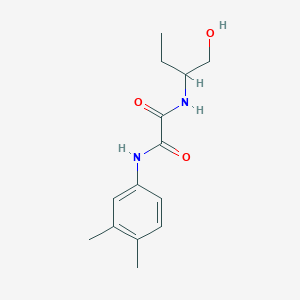

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)

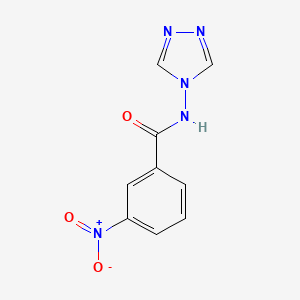

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2742654.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)